molecular formula C18H15IN2O3 B15043588 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 300716-33-0

1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B15043588
CAS No.: 300716-33-0
M. Wt: 434.2 g/mol
InChI Key: ZPWGTUXEOPRRHC-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with the molecular formula C18H15IN2O3 and a molecular weight of 434.236 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves several steps, typically starting with the formation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Iodophenyl Group: This step involves the iodination of the phenyl ring, which can be done using iodine and a suitable oxidizing agent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under acidic or basic conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

300716-33-0

Molecular Formula

C18H15IN2O3

Molecular Weight

434.2 g/mol

IUPAC Name

1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C18H15IN2O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-12-9-7-11(19)8-10-12/h3-10,22H,2H2,1H3,(H,20,23)

InChI Key

ZPWGTUXEOPRRHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)I)O

Origin of Product

United States

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